![molecular formula C10H12N2OS B1267787 N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 56242-67-2](/img/structure/B1267787.png)
N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Description
N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine belongs to the class of compounds known as thiazoles, which are heterocyclic compounds containing sulfur and nitrogen in the ring. These compounds, including thiazolidinones, have been extensively studied due to their diverse biological activities and significance in medicinal chemistry. The thiazolidinone moiety, in particular, serves as a crucial scaffold for synthesizing various biologically active compounds, showcasing the relevance of studying compounds like N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (Cunico, Gomes, & Vellasco, 2008).
Synthesis Analysis
The synthesis of thiazolidin-4-ones and related compounds often involves cyclization reactions utilizing different precursors and conditions to introduce various substituents onto the thiazolidine core. For example, reactions involving chloral with substituted anilines followed by treatment with thioglycolic acid can produce a series of substituted thiazolidinones, demonstrating the synthetic versatility of thiazolidin-based compounds (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of thiazolidinones and related thiazoles is critical for their biological activity. High-resolution spectroscopic methods and computational studies provide insights into their conformation and electronic structure, essential for understanding their reactivity and interaction with biological targets.
Chemical Reactions and Properties
Thiazolidinones and thiazoles undergo a variety of chemical reactions, including nucleophilic substitutions and additions, enabling the introduction of diverse functional groups. These reactions are crucial for modifying the chemical properties of these compounds, tailoring them for specific applications (Kamneva, Anis’kova, & Egorova, 2018).
Scientific Research Applications
Synthesis and Chemical Properties
- N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been investigated for its synthesis and chemical properties. For instance, its synthesis through the thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides using Lawesson's reagent has been described, showcasing its potential in organic synthesis (Kodama, Ori, & Nishio, 2005).
Biological Activities
- A study on N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, related to the chemical , showed potent anthelmintic and antibacterial activities, suggesting a potential role in therapeutic applications (Bhandari & Gaonkar, 2016).
- Research into anticancer properties of similar compounds, like 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, has been conducted, highlighting its potential in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Antifungal Applications
- The compound has been explored for its antifungal properties, as seen in a study where 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and similar compounds showed significant antifungal effects against Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Anticancer Research
- N,4-diaryl-1,3-thiazole-2-amines, with a structure related to the specified compound, have been synthesized and evaluated for their antiproliferative activity, indicating their potential use in cancer treatment (Sun et al., 2017).
properties
IUPAC Name |
N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOIFJBMNPJTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971674 | |
Record name | N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
CAS RN |
56242-67-2 | |
Record name | 4,5-Dihydro-N-(4-methoxyphenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56242-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC157319 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(P-ANISIDINO)-2-THIAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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